2-(tetrahydro-2H-pyran-2-yloxy)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-(Tetrahydro-2H-pyran-2-yloxy)ethyl 4-methylbenzenesulfonate is an organic compound that features a tetrahydropyranyl (THP) protecting group attached to an ethyl chain, which is further linked to a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-2H-pyran-2-yloxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(tetrahydro-2H-pyran-2-yloxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yloxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The THP protecting group can be removed under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or p-toluenesulfonic acid in aqueous or alcoholic solvents.
Major Products
Substitution Reactions: Products include substituted ethyl derivatives depending on the nucleophile used.
Hydrolysis: The major product is 2-(tetrahydro-2H-pyran-2-yloxy)ethanol.
Scientific Research Applications
2-(Tetrahydro-2H-pyran-2-yloxy)ethyl 4-methylbenzenesulfonate is used in various scientific research applications:
Chemistry: It serves as a protecting group for alcohols in multi-step organic syntheses.
Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tetrahydro-2H-pyran-2-yloxy)ethyl 4-methylbenzenesulfonate primarily involves the protection of hydroxyl groups. The THP group forms a stable acetal with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing for the selective deprotection of the hydroxyl group when needed.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
Uniqueness
Compared to similar compounds, 2-(tetrahydro-2H-pyran-2-yloxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.
Properties
IUPAC Name |
2-(oxan-2-yloxy)ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5S/c1-12-5-7-13(8-6-12)20(15,16)19-11-10-18-14-4-2-3-9-17-14/h5-8,14H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUIVZZHQPGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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